Cas no 10142-57-1 (Dinaphth[2,3-a:2',3'-h]acridine-5,9,14,15,18(6H)-pentone)

Dinaphth[2,3-a:2',3'-h]acridine-5,9,14,15,18(6H)-pentone structure
10142-57-1 structure
Product Name:Dinaphth[2,3-a:2',3'-h]acridine-5,9,14,15,18(6H)-pentone
CAS No:10142-57-1
MF:C29H13NO5
MW:455.417227506638
CID:195464
PubChem ID:57357255
Update Time:2025-04-19

Dinaphth[2,3-a:2',3'-h]acridine-5,9,14,15,18(6H)-pentone Chemical and Physical Properties

Names and Identifiers

    • Dinaphth[2,3-a:2',3'-h]acridine-5,9,14,15,18(6H)-pentone
    • 6H-dinaphth[2,3-a,2',3'-h]acridine-5,9,14,15,18-pentaone
    • VAT ORANGE 16
    • C.I. 69540
    • C.I. Vat Orange 16
    • Carbanthrene Orange F 3R
    • Dinaphth[2,3-a:2',3'-h]acridan-5,9,14,15,18-pentone(7CI,8CI)
    • IndanthrenOrange F 3R
    • Vat Orange G
    • Indanthren Orange F3R.
    • Dinaphth[2, 3-α: 2', 3'-h]acridine-5, 9, 14, 15, 18(6H)-pentone
    • 10142-57-1
    • Dinaphtho[2,3-a:2',3'-h]acridine-5,9,14,15,18(6H)-pentaone
    • Dinaphtho[2,3-a:2',3'-h]acridine-5,9,14,15,18(6H)-pentone
    • 2-azaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),3(16),4(13),6,8,10,14,19(28),21,23,25,29-dodecaene-5,12,17,20,27-pentone
    • DTXSID30723598
    • 2-azaheptacyclo[16.12.0.0,.0,.0,.0,.0,triaconta-1(30),3(16),4(13),6(11),7,9,14,18,21(26),22,24,28-dodecaene-5,12,17,20,27-pentone
    • C.I.69540
    • C.I.Vat Orange 16
    • Inchi: 1S/C29H13NO5/c31-25-13-5-1-3-7-15(13)27(33)21-17(25)11-12-20-23(21)29(35)19-10-9-18-22(24(19)30-20)28(34)16-8-4-2-6-14(16)26(18)32/h1-12H,(H,30,35)
    • InChI Key: HKFPGMSIDNGXLV-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC3C(C4C=CC=CC=4C(C=3C=2NC2C=CC3C(C4C=CC=CC=4C(C=3C=21)=O)=O)=O)=O

Computed Properties

  • Exact Mass: 561.92036
  • Monoisotopic Mass: 455.07937252g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 0
  • Complexity: 1000
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 97.4Ų

Experimental Properties

  • PSA: 34.14
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